N-(2-methoxyethyl)thieno[3,2-b][1]benzothiophene-2-carboxamide
Description
N-(2-methoxyethyl)thieno3,2-bbenzothiophene-2-carboxamide is a compound with a molecular formula of C14H13NO2S2 and a molecular weight of 291.39 g/mol . This compound belongs to the class of thieno3,2-b
Properties
IUPAC Name |
N-(2-methoxyethyl)thieno[3,2-b][1]benzothiole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S2/c1-17-7-6-15-14(16)12-8-11-13(19-12)9-4-2-3-5-10(9)18-11/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBOGSVHLNBYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(S1)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methoxyethyl)thieno3,2-bbenzothiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thieno3,2-bbenzothiophene with 2-methoxyethylamine under specific reaction conditions . Industrial production methods may involve the use of advanced techniques such as microwave irradiation and transition-metal-free cross-coupling reactions to enhance yield and purity .
Chemical Reactions Analysis
N-(2-methoxyethyl)thieno3,2-bbenzothiophene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N-(2-methoxyethyl)thieno3,2-bbenzothiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)thieno3,2-bbenzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2-methoxyethyl)thieno3,2-bbenzothiophene-2-carboxamide can be compared with other similar compounds, such as:
- Naphtho[2,1-b:3,4-b′]bisthieno 3,2-bbenzothiophene derivatives : These compounds also exhibit promising properties for use in organic electronics .
- 2,7-dioctyl-benzothieno 3,2-bbenzothiophene : Known for its high hole mobility in organic field-effect transistors .
The uniqueness of N-(2-methoxyethyl)thieno3,2-bbenzothiophene-2-carboxamide lies in its specific functional groups and structural features, which contribute to its distinct chemical and physical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
